molecular formula C66H84O6 B1201145 4-tert-Butylcalix[6]arene CAS No. 78092-53-2

4-tert-Butylcalix[6]arene

Cat. No.: B1201145
CAS No.: 78092-53-2
M. Wt: 973.4 g/mol
InChI Key: UOEYZAXKBKAKRO-UHFFFAOYSA-N
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Description

4-tert-Butylcalix6arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenol and formaldehyde, characterized by their unique bowl-shaped structures. The “4-tert-butyl” prefix indicates the presence of tert-butyl groups at the para positions of the phenolic units, which enhance the compound’s solubility and stability. This compound is known for its ability to form host-guest complexes, making it valuable in various scientific and industrial applications.

Mechanism of Action

    Target of Action

    • Primary Targets : 4-tert-Butylcalix6arene primarily interacts with paramagnetic transition metals and lanthanide metals .

    Mode of Action

    Biochemical Pathways

    • Unfortunately, specific biochemical pathways affected by 4-tert-Butylcalix6arene are not well-documented in the literature.

Biochemical Analysis

Biochemical Properties

4-tert-Butylcalix6arene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form stable complexes with metal ions, which can enhance or inhibit the activity of metalloenzymes. For instance, 4-tert-Butylcalix6arene can bind to zinc ions, affecting the function of zinc-dependent enzymes. Additionally, its hydrophobic cavity allows it to encapsulate small organic molecules, potentially altering their biochemical activity and stability .

Cellular Effects

The effects of 4-tert-Butylcalix6arene on cellular processes are diverse and depend on the specific cell type and context. It has been observed to influence cell signaling pathways by modulating the availability of signaling molecules. For example, 4-tert-Butylcalix6arene can sequester signaling lipids, thereby affecting pathways such as the phosphoinositide signaling cascade. Furthermore, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-tert-Butylcalix6arene exerts its effects through a combination of binding interactions and structural modifications. It can act as a molecular scaffold, bringing together different biomolecules to facilitate or inhibit their interactions. For example, 4-tert-Butylcalix6arene can bind to enzyme active sites, either blocking substrate access or stabilizing the transition state, thereby modulating enzyme activity. Additionally, it can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The stability and effects of 4-tert-Butylcalix6arene in laboratory settings can vary over time. It is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, 4-tert-Butylcalix6arene may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 4-tert-Butylcalix6arene are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing biomolecules. At higher doses, it can exhibit toxic effects, including disruption of cellular membranes and inhibition of critical biochemical pathways. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-tert-Butylcalix6arene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by binding to key enzymes, either enhancing or inhibiting their activity. For example, 4-tert-Butylcalix6arene can interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds. Additionally, it can influence metabolite levels by altering enzyme kinetics and substrate availability .

Transport and Distribution

Within cells and tissues, 4-tert-Butylcalix6arene is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular barriers. Additionally, binding proteins can help target 4-tert-Butylcalix6arene to specific tissues or organelles, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 4-tert-Butylcalix6arene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-tert-Butylcalix6arene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence their function. Its localization can also be dynamic, changing in response to cellular signals or environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylcalix6arene is typically synthesized through the base-catalyzed condensation of p-tert-butylphenol and formaldehyde. The reaction involves the following steps:

Industrial Production Methods: Industrial production of 4-tert-Butylcalix6arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

4-tert-Butylcalix6arene undergoes various chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups through reactions such as halogenation, acylation, and diazo coupling.

    Complexation Reactions: The compound forms host-guest complexes with metal ions, organic molecules, and gases.

    Oxidation and Reduction Reactions: The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones. Reagents such as potassium permanganate and sodium borohydride are commonly used in these reactions.

Major Products Formed:

Scientific Research Applications

4-tert-Butylcalix6arene has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-tert-Butylcalix6arene is part of the calixarene family, which includes other compounds such as:

The uniqueness of 4-tert-Butylcalix6arene lies in its intermediate cavity size, which provides a balance between binding strength and selectivity. This makes it versatile for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5,11,17,23,29,35-hexatert-butylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H84O6/c1-61(2,3)49-25-37-19-39-27-50(62(4,5)6)29-41(56(39)68)21-43-31-52(64(10,11)12)33-45(58(43)70)23-47-35-54(66(16,17)18)36-48(60(47)72)24-46-34-53(65(13,14)15)32-44(59(46)71)22-42-30-51(63(7,8)9)28-40(57(42)69)20-38(26-49)55(37)67/h25-36,67-72H,19-24H2,1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYZAXKBKAKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319359
Record name 4-tert-Butylcalix[6]arene
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Molecular Weight

973.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78092-53-2
Record name tert-Butylcalix[6]arene
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Record name p-tert-Butylcalix-6-arene
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Record name 78092-53-2
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Record name 4-tert-Butylcalix[6]arene
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Record name 4-tert-Butylcalix(6)arene
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Record name P-TERT-BUTYLCALIX-6-ARENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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